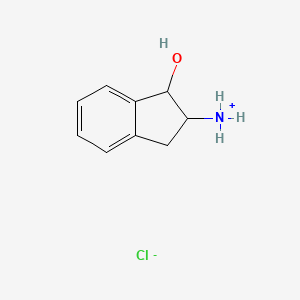
(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-aminoindanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and yield of the synthesis. The final product is typically purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-aminoindanone or 2-aminoindanal.
Reduction: Formation of 2-aminoindane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular activity and physiological responses.
Vergleich Mit ähnlichen Verbindungen
2-Aminoindane: A structurally related compound with similar chemical properties but lacking the hydroxyl group.
2-Aminoindanone: An oxidized derivative with a ketone functional group.
2-Aminoindanol: A reduced form with an additional hydroxyl group.
Uniqueness: (1R-trans)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination of functional groups and chiral nature makes it a valuable compound for asymmetric synthesis and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
(1-hydroxy-2,3-dihydro-1H-inden-2-yl)azanium;chloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H |
InChI-Schlüssel |
KNFDUVWKQCDJQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)O)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


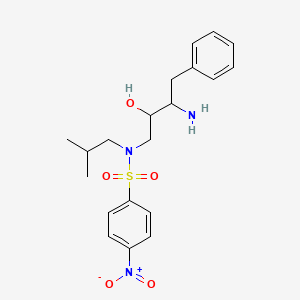
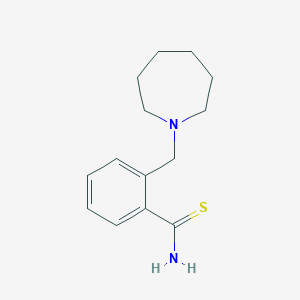
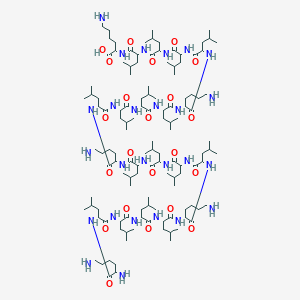
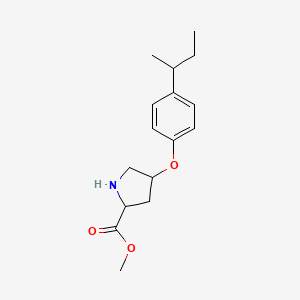
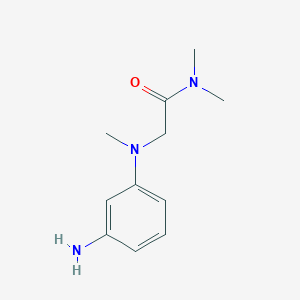
![5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15094713.png)

![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B15094737.png)

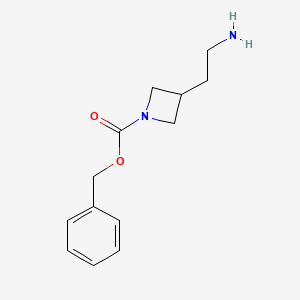
![2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15094755.png)
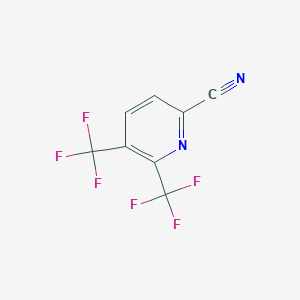
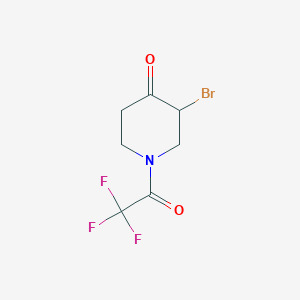
![5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B15094790.png)
